molecular formula C₃₂H₄₂N₈Na₂O₁₉S₅ B1140001 6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt CAS No. 1044220-56-5

6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt

Cat. No.: B1140001
CAS No.: 1044220-56-5
M. Wt: 1049.03
InChI Key:
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Description

6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt is a useful research compound. Its molecular formula is C₃₂H₄₂N₈Na₂O₁₉S₅ and its molecular weight is 1049.03. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are molecules containing primary amines . These targets play a crucial role in various biological processes, including protein-protein interactions and cellular signaling pathways.

Mode of Action

The compound interacts with its targets through amine-reactive N-hydroxysulfosuccinimide (NHS) esters located at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .

Biochemical Pathways

The compound affects the biochemical pathways involving protein-protein interactions . By forming stable amide bonds with primary amines, it can crosslink proteins, thereby altering their interactions and potentially affecting downstream signaling pathways.

Pharmacokinetics

It is known to bewater-soluble , which could influence its absorption and distribution. Its stability and reactivity suggest that it might be metabolized through reactions with primary amines

Result of Action

The compound’s action results in the crosslinking of proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, it could alter protein conformation, disrupt or stabilize protein-protein interactions, or affect the activity of enzymes or receptors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with primary amines is pH-dependent, occurring at pH 7-9 . Therefore, changes in pH could affect its mode of action. Additionally, because it is water-soluble , its action could be influenced by the hydration status of the environment. Lastly, as it is a membrane-impermeable compound , its access to intracellular targets could be limited, affecting its efficacy.

Properties

IUPAC Name

disodium;1-[3-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]amino]-3-oxopropanoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N8O19S5.2Na/c41-20(4-2-1-3-17-26-16(15-60-17)36-32(51)38-26)33-10-12-62-61-11-7-21(42)37-27(28(47)34-8-5-24(45)58-39-22(43)13-18(30(39)49)63(52,53)54)29(48)35-9-6-25(46)59-40-23(44)14-19(31(40)50)64(55,56)57;;/h16-19,26-27H,1-15H2,(H,33,41)(H,34,47)(H,35,48)(H,37,42)(H2,36,38,51)(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2/t16-,17-,18?,19?,26-,27?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMFLQXVLGIMDB-FCUPWUOZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C(C(=O)NCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N8Na2O19S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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